2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide
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Description
2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.36. The purity is usually 95%.
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Scientific Research Applications
Cholinesterase Inhibitory Potential
Research demonstrates the utilization of 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide in the synthesis of triazoles, which exhibit significant cholinesterase inhibitory potential. This makes them relevant for studies related to neurodegenerative diseases like Alzheimer's. The synthesized triazoles have shown excellent inhibition against AChE and BChE enzymes, indicating potential therapeutic applications (Arfan et al., 2018).
Antibacterial Activity
Various derivatives of this compound have been synthesized and tested for their antibacterial properties. Studies have shown that certain compounds in this category are effective against both Gram-negative and Gram-positive bacteria, suggesting their potential as antibacterial agents (Kaur et al., 2011).
Anti-proliferative Activity
The anti-proliferative activity of derivatives synthesized from this compound has been a subject of research. Some derivatives have shown potential in inhibiting cell viability in various cancer cell lines, highlighting their possible application in cancer research (Al-Mutabagani et al., 2021).
Metal Complex Synthesis
This compound is used in the synthesis of novel metal complexes. These complexes have been characterized and studied for various properties, potentially expanding the scope of research in coordination chemistry and material science (Singh et al., 2009).
Fluorescent Chemosensor Application
This compound has been utilized in the synthesis of fluorescent chemosensors for the detection of bioactive ions like Zn2+ and Mg2+. Such chemosensors have applications in bioimaging and intracellular ion detection, contributing to biological and medical research (Patil et al., 2018).
Corrosion Inhibition
Derivatives of this compound have been studied for their role in corrosion inhibition. These compounds have demonstrated significant efficiency in protecting metals from corrosion, making them relevant in industrial applications (Zaidon et al., 2021).
Properties
IUPAC Name |
1-[(4-methoxybenzoyl)amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-20-13-9-7-11(8-10-13)14(19)17-18-15(21)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19)(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTQBJSOXBDTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325604 |
Source
|
Record name | 1-[(4-methoxybenzoyl)amino]-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24827753 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91759-66-9 |
Source
|
Record name | 1-[(4-methoxybenzoyl)amino]-3-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.